6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C11H12BrN3O. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as triazolopyridines, have been reported to act as inhibitors of mitogen-activated protein (map) kinases .
Mode of Action
Based on its structural similarity to other triazolopyridines, it may interact with its targets (such as map kinases) by binding to the active site and inhibiting their function .
Biochemical Pathways
If it acts similarly to other triazolopyridines, it may affect the map kinase pathway, which plays a crucial role in cellular signaling processes .
Result of Action
Similar compounds have shown antiproliferative activities against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate hydrazones using oxidative agents such as N-Chlorosuccinimide (NCS) under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar oxidative cyclization techniques. The process is scaled up by optimizing reaction parameters such as temperature, solvent, and concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-Chlorosuccinimide (NCS) for oxidative cyclization, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate molecular pathways and targets in various biological systems.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of the oxan-4-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-1-2-10-13-14-11(15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYWTOVREFZLGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C3N2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401158690 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401158690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393330-66-9 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401158690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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